![molecular formula C13H10N4 B029781 5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole CAS No. 147330-32-3](/img/structure/B29781.png)
5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole
Overview
Description
5-([1,1’-Biphenyl]-2-YL)-2H-tetrazole is a complex organic compound. The biphenyl component of the molecule is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It is notable as a starting material for the production of various organic compounds . The tetrazole component is a class of heterocyclic compounds containing a 5-member ring of four nitrogen atoms and one carbon atom.
Molecular Structure Analysis
The molecular structure of biphenyl, a component of the compound, consists of two connected phenyl rings . The exact structure of 5-([1,1’-Biphenyl]-2-YL)-2H-tetrazole is not available in the retrieved sources.Physical And Chemical Properties Analysis
The physical and chemical properties of biphenyl, a component of the compound, include a melting point of 69.2 °C, a boiling point of 255 °C, and insolubility in water . The specific physical and chemical properties of 5-([1,1’-Biphenyl]-2-YL)-2H-tetrazole are not available in the retrieved sources.Scientific Research Applications
Synthesis of Schiff Bases and Their Metal Complexes
“5-([1,1’-Biphenyl]-2-YL)-2H-tetrazole” can be used in the synthesis of Schiff bases . Schiff bases are a class of compounds that have a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group . They are known for their wide range of applications, including their use as ligands in the formation of metal complexes . These complexes have been studied for their potential biological activities, including anticancer and antimicrobial properties .
Construction of Multinuclear Complexes and Frameworks
Compounds like “5-([1,1’-Biphenyl]-2-YL)-2H-tetrazole” can serve as scaffolds for the construction of multinuclear complexes, as well as metal and covalent organic frameworks . These structures have potential applications in various fields, including catalysis, energy storage, and luminescence .
Synthesis of Polyimide Covalent Organic Frameworks (COFs)
“5-([1,1’-Biphenyl]-2-YL)-2H-tetrazole” can potentially be used in the synthesis of polyimide COFs . COFs are a class of porous polymers with potential applications in gas storage, catalysis, and sensing .
properties
IUPAC Name |
5-(2-phenylphenyl)-2H-tetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4/c1-2-6-10(7-3-1)11-8-4-5-9-12(11)13-14-16-17-15-13/h1-9H,(H,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAYLOOJBAJIRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570015 | |
Record name | 5-([1,1'-Biphenyl]-2-yl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole | |
CAS RN |
147330-32-3 | |
Record name | 5-([1,1'-Biphenyl]-2-yl)-2H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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